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The Role of CDK2 Inhibition in Oncology: A Technical Guide

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Compound of Interest		
Compound Name:	Cdk2-IN-26	
Cat. No.:	B12365586	Get Quote

Disclaimer: This guide addresses the broader topic of Cyclin-Dependent Kinase 2 (CDK2) as a therapeutic target in cancer. Despite a comprehensive search, no publicly available information was found for a specific compound designated "Cdk2-IN-26." Therefore, this document focuses on the principles of CDK2 inhibition and utilizes data from representative, well-characterized CDK2 inhibitors to illustrate key concepts.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S phase transition and S phase progression.[1][2] Its activity is tightly controlled by binding to its regulatory partners, cyclin E and cyclin A.[2] Dysregulation of the CDK2 pathway, often through the overexpression of cyclin E (CCNE1), is a hallmark of various cancers, including certain types of breast, ovarian, and gastric cancers.[1][3] This aberrant CDK2 activity leads to uncontrolled cell proliferation and genomic instability, making it a compelling target for cancer therapy.[4][5] Furthermore, CDK2 activation has been identified as a key mechanism of resistance to CDK4/6 inhibitors, a mainstay in the treatment of hormone receptor-positive (HR+) breast cancer, further highlighting the therapeutic potential of CDK2 inhibition.[6][7]

This technical guide provides an in-depth overview of CDK2 as a therapeutic target, focusing on the mechanism of action of CDK2 inhibitors, preclinical and clinical data, and the experimental methodologies used to evaluate these compounds.



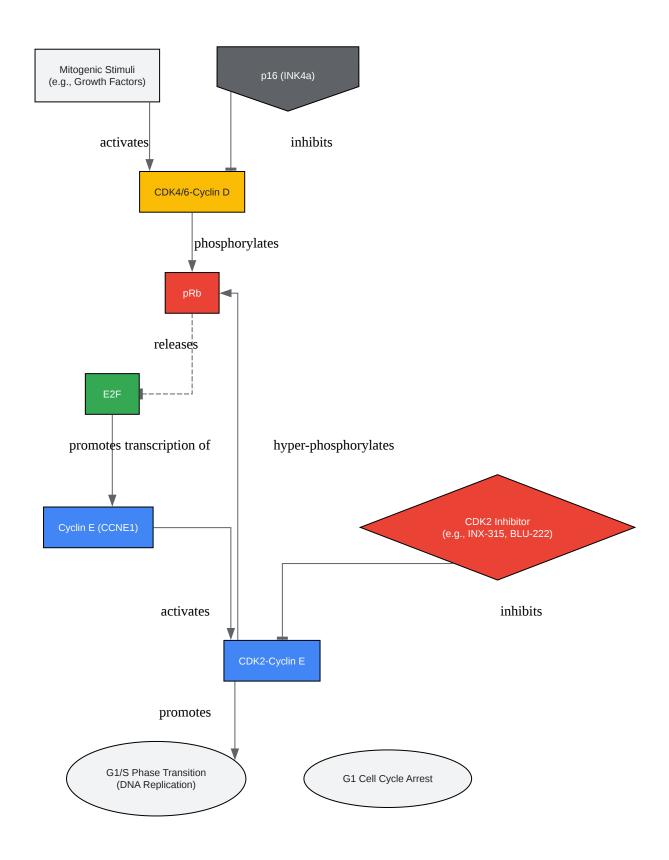
Mechanism of Action of CDK2 Inhibitors

CDK2 inhibitors are small molecules designed to block the kinase activity of CDK2, thereby preventing the phosphorylation of its downstream substrates, most notably the retinoblastoma protein (Rb).[8] The phosphorylation of Rb by the CDK2/cyclin E complex leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S phase entry.[9][10] By inhibiting CDK2, these compounds prevent Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and, in some cases, the induction of a senescence-like state or apoptosis.[8][11]

Signaling Pathway

The CDK2 signaling pathway is a central component of the cell cycle machinery. Its dysregulation in cancer often stems from the amplification or overexpression of CCNE1, the gene encoding cyclin E1.[1][12] This leads to hyperactivation of CDK2 and uncontrolled cell proliferation.





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Caption: The CDK2 signaling pathway in cell cycle progression and its inhibition.



Quantitative Data on Representative CDK2 Inhibitors

Several selective CDK2 inhibitors have been developed and are in various stages of preclinical and clinical evaluation. The following tables summarize key quantitative data for some of these compounds.

Table 1: In Vitro Potency of Selected CDK2 Inhibitors

Compound	Target	Biochemical IC50 (nM)	Cellular IC50 (nM)	Reference(s)
INX-315	CDK2/cyclin E1	<1	2.3 (NanoBRET)	[11]
PF-07104091	CDK2/cyclin E1	2.4	-	[11][13]
BLU-222	CDK2	-	-	[1][11]
AZD8421	CDK2	0.007 (μM)	-	[14]
NU2058	CDK2	54 (μM) (in-cell)	-	[8]
NU6102	CDK2	-	-	[8]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.

NanoBRET: A bioluminescence resonance energy transfer-based assay to measure compound binding to a target in live cells.

Table 2: Selectivity of Selected CDK2 Inhibitors

Compound	Selectivity over CDK1 (fold)	Selectivity over CDK9 (fold)	Reference(s)
INX-315	>100	-	[11]
PF-07104091	>100	-	[11]
AZD8421	44	>155	[14]



Selectivity is a crucial parameter to minimize off-target effects and associated toxicities.[7]

Experimental Protocols

The evaluation of CDK2 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and anti-tumor efficacy.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified CDK2/cyclin E1 enzyme.

Methodology:

- Enzyme and Substrate Preparation: Recombinant human CDK2 and cyclin E1 are expressed and purified. A suitable substrate, such as a peptide derived from Histone H1 or Rb, is prepared along with radiolabeled ATP (e.g., [y-32P]ATP).
- Reaction Mixture: The inhibitor is serially diluted and incubated with the CDK2/cyclin E1 enzyme in a kinase buffer.
- Initiation of Reaction: The kinase reaction is initiated by adding the substrate and [y-32P]ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.
- Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of a CDK2 inhibitor on the growth of cancer cell lines.



Methodology:

- Cell Seeding: Cancer cell lines, particularly those with CCNE1 amplification, are seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: The cells are treated with a range of concentrations of the CDK2 inhibitor.
- Incubation: The plates are incubated for a period of 3 to 6 days.
- Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay, which quantifies the number of viable cells.
- Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.[8]

Western Blot Analysis for Pharmacodynamic Markers

Objective: To confirm the on-target activity of the CDK2 inhibitor in cells by measuring the phosphorylation of downstream targets.

Methodology:

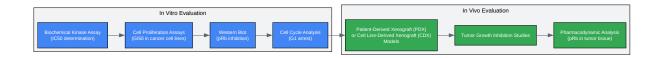
- Cell Treatment and Lysis: Cancer cells are treated with the CDK2 inhibitor for a specified time. The cells are then lysed to extract total protein.
- Protein Quantification: The protein concentration in the lysates is determined using a standard method like the BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (pRb), total Rb, and other relevant proteins. A loading control antibody (e.g., β-actin or GAPDH) is also used.



- Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
- Analysis: The band intensities are quantified to determine the change in pRb levels relative to total Rb and the loading control.

Experimental Workflow

The development and evaluation of a CDK2 inhibitor follows a structured workflow from initial screening to preclinical validation.



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